N,N'-bis-(propargyl-PEG4)-Cy5

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by systematic nomenclature that reflects its complex molecular architecture. The compound is officially catalogued under the Chemical Abstracts Service registry number 2107273-08-3, providing a unique identifier for regulatory and research purposes. In the PubChem database, this molecule is assigned the compound identification number 119058373, facilitating its retrieval and cross-referencing in chemical databases worldwide.

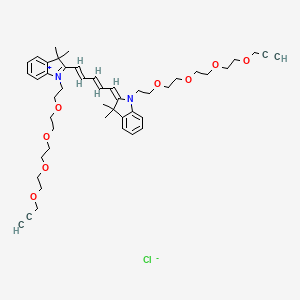

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride. This extended nomenclature precisely describes the stereochemistry and connectivity of all molecular components, including the cyanine backbone, polyethylene glycol chains, and terminal alkyne functionalities.

Alternative nomenclature systems recognize this compound under several synonymous designations, including this compound (chloride), which explicitly acknowledges the presence of the chloride counterion. Commercial suppliers have adopted various catalog-specific identifiers, such as BP-23001, AKOS040743707, and HY-141054, reflecting its widespread availability and utilization in research applications. The compound is also referenced in specialized databases under alternative names including DA-75892 and CS-0115613, demonstrating its broad recognition across multiple chemical information systems.

The molecular formula C47H63ClN2O8 provides a concise representation of the compound's elemental composition, indicating the presence of 47 carbon atoms, 63 hydrogen atoms, one chlorine atom, two nitrogen atoms, and eight oxygen atoms. This formula encompasses the complete molecular structure including the chloride counterion, which is essential for charge neutralization of the cationic cyanine core. The molecular weight of 819.5 grams per mole reflects the substantial size of this complex molecule, consistent with its multifunctional design incorporating multiple distinct chemical domains.

| Chemical Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 2107273-08-3 | |

| PubChem Compound ID | 119058373 | |

| Molecular Formula | C47H63ClN2O8 | |

| Molecular Weight | 819.5 g/mol | |

| Purity | 97% |

Structural Features: Cyanine Core, PEG4 Linkers, and Propargyl Functional Groups

The molecular architecture of this compound represents a sophisticated integration of three distinct structural domains, each contributing specific functionalities essential for its biological applications. The central component consists of a cyanine-5 fluorophore core, which provides the characteristic near-infrared fluorescence properties that make this compound valuable for biological imaging applications. This cyanine core features a conjugated polymethine chain connecting two indole rings, creating an extended chromophoric system with excitation and emission maxima at 649 and 667 nanometers, respectively.

The cyanine backbone adopts a planar configuration that facilitates efficient electronic delocalization across the polymethine bridge, resulting in the characteristic red-shifted absorption and emission spectra associated with cyanine-5 dyes. Structural studies of related cyanine compounds have demonstrated that when attached to macromolecules, these fluorophores tend to stack in a manner similar to additional base pairs in nucleic acid structures, suggesting potential interactions with biological targets that may influence fluorescence properties. The indole nitrogen atoms in the cyanine core bear positive charges that are delocalized across the conjugated system, contributing to the overall cationic nature of the molecule and necessitating the presence of chloride counterions for charge neutralization.

The polyethylene glycol-4 linkers constitute the second major structural component, providing water solubility and biocompatibility while serving as flexible spacers between the cyanine core and the terminal alkyne functionalities. Each polyethylene glycol chain consists of four ethylene oxide units, creating a hydrophilic domain approximately 1.4 nanometers in length that reduces aggregation and minimizes steric hindrance during bioconjugation reactions. The polyethylene glycol spacers enhance the compound's solubility in aqueous media, a critical feature for biological applications where hydrophobic interactions might otherwise limit the effectiveness of fluorescent labeling.

The terminal propargyl functional groups represent the third essential structural feature, providing reactive alkyne functionalities that enable bioorthogonal conjugation through click chemistry reactions. These propargyl groups are strategically positioned at the terminus of each polyethylene glycol chain, creating reactive sites that can selectively engage azide-containing molecules in copper-catalyzed azide-alkyne cycloaddition reactions. The terminal alkyne functionality exhibits excellent chemoselectivity, remaining unreactive toward biological nucleophiles while efficiently forming triazole linkages with azide partners under appropriate reaction conditions.

| Structural Component | Function | Characteristics |

|---|---|---|

| Cyanine-5 Core | Fluorescence | Excitation: 649 nm, Emission: 667 nm |

| Polyethylene Glycol-4 Linkers | Solubility, Biocompatibility | Length: ~1.4 nm, Four ethylene oxide units |

| Propargyl Groups | Click Chemistry | Terminal alkyne functionality, Azide-reactive |

The overall molecular geometry of this compound creates a symmetrical structure with the cyanine core positioned centrally between two equivalent polyethylene glycol-propargyl arms. This symmetrical design maximizes the potential for dual conjugation events while maintaining the fluorescent properties of the central chromophore. The flexibility inherent in the polyethylene glycol chains allows the molecule to adopt various conformations in solution, potentially facilitating interactions with diverse biological targets while preserving the accessibility of the terminal alkyne groups for subsequent conjugation reactions.

Historical Development and Emergence in Bioconjugation Technologies

The development of this compound reflects the evolution of bioconjugation technologies over the past several decades, representing a culmination of advances in fluorescent dye chemistry, polymer science, and bioorthogonal reaction methodologies. The foundational work on cyanine dyes dates back to the mid-20th century, but their widespread adoption in biological applications began with the development of water-soluble derivatives bearing sulfonate groups for enhanced biocompatibility. The commercial introduction of the CyDye series in 1993 marked a pivotal moment in the utilization of cyanine fluorophores for protein and nucleic acid labeling, bringing these powerful chromophores into mainstream biological research.

The incorporation of polyethylene glycol spacers into fluorescent labeling reagents emerged from the recognition that hydrophilic linkers could significantly improve the performance of bioconjugates by reducing aggregation and enhancing water solubility. Early studies on polyethylene glycol derivatives demonstrated that these polymers could effectively modulate the pharmacokinetic properties of attached molecules while maintaining biological activity. The specific selection of tetraethylene glycol chains in this compound represents an optimization of linker length that balances flexibility and molecular size, providing sufficient spacing to minimize steric interference while avoiding excessive molecular weight.

The integration of alkyne functionalities into bioconjugation reagents coincided with the emergence of click chemistry as a powerful tool for selective molecular coupling. The development of copper-catalyzed azide-alkyne cycloaddition reactions provided researchers with a highly efficient and selective method for bioconjugation that could proceed under mild conditions compatible with biological systems. The incorporation of propargyl groups into fluorescent labeling reagents enabled the creation of modular systems where fluorophore attachment could be decoupled from target recognition, allowing for greater flexibility in experimental design.

The synthesis and characterization of this compound was first documented in chemical databases in 2016, reflecting its relatively recent development as a specialized bioconjugation reagent. The compound's emergence coincided with growing interest in proteolysis targeting chimera technology, where bifunctional linker molecules capable of simultaneously engaging multiple protein targets became essential tools for drug discovery. The dual alkyne functionality of this compound positioned it as an ideal scaffold for creating such bifunctional constructs, enabling the simultaneous attachment of target-binding and E3 ligase-recruiting moieties.

The compound's role in proteolysis targeting chimera applications has driven continued refinement of its synthetic methodology and characterization. Current synthetic approaches focus on optimizing yield and purity while maintaining the integrity of both the fluorescent properties and click chemistry reactivity. The development of improved purification protocols has enabled the production of high-purity material suitable for demanding biological applications, with current commercial preparations achieving purities exceeding 97 percent.

Properties

Molecular Formula |

C47H63ClN2O8 |

|---|---|

Molecular Weight |

819.5 g/mol |

IUPAC Name |

(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole chloride |

InChI |

InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |

InChI Key |

FJFLIVHAHJSGKV-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N'-bis-(propargyl-PEG4)-Cy5 |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

N,N'-bis-(propargyl-PEG4)-Cy5 has a molecular weight of approximately 819.5 g/mol and features unique properties due to its combination of functional groups:

- PEG Backbone : Enhances solubility and biocompatibility.

- Propargyl Groups : Facilitate bioorthogonal reactions, particularly in click chemistry.

- Cy5 Fluorophore : Provides strong fluorescence suitable for imaging applications.

Fluorescent Probing and Imaging

The Cy5 component enables this compound to act as a fluorescent probe. Its excitation and emission maxima at 649 nm and 667 nm, respectively, make it ideal for various fluorescence-based applications, including:

- Fluorescence Microscopy : Enhances visibility of biomolecules.

- Flow Cytometry : Facilitates the analysis of cell populations.

- Western Blotting : Allows for the detection of specific proteins.

Bioconjugation via Click Chemistry

This compound is extensively used in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the alkyne group of the compound and azide-bearing biomolecules. This application is critical for:

- Labeling Proteins and Nucleic Acids : Enhances detection sensitivity and specificity.

- Therapeutic Development : Facilitates the creation of targeted drug delivery systems.

Synthesis of PROTACs

This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. This application is significant in drug discovery for:

- Targeted Protein Degradation : Offers a novel approach to modulate protein levels within cells.

Case Study 1: Imaging Applications

In a study conducted by Ma et al., this compound was employed to label specific proteins in live cells. The results demonstrated that this compound significantly improved the signal-to-noise ratio in fluorescence microscopy, enabling clearer visualization of cellular processes .

Case Study 2: PROTAC Development

A recent publication highlighted the use of this compound as a linker in developing PROTACs targeting oncogenic proteins. The study found that these PROTACs effectively induced degradation of target proteins in cancer cells, showcasing the compound's utility in therapeutic contexts .

Comparison with Similar Compounds

Structural and Functional Features

The following table compares N,N'-bis-(propargyl-PEG4)-Cy5 with structurally related cyanine-PEG derivatives:

Key Observations:

PEG Length Variation :

- PEG4 is standard in PROTAC linkers (e.g., this compound), balancing hydrophilicity and steric flexibility .

- Cy5-PEG5-amine HCl uses PEG5 for enhanced aqueous solubility, ideal for labeling hydrophilic biomolecules .

Reactive Group Diversity :

- Alkyne : Enables CuAAC click chemistry, widely used in PROTACs .

- DBCO : Allows strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding cytotoxic copper catalysts .

- NHS Ester : Reacts with primary amines for stable amide bonds, common in ADC development .

Spectral Consistency :

- All Cy5 derivatives share similar excitation/emission profiles (~649/667 nm), ensuring compatibility with standard NIR imaging systems .

Bioconjugation Efficiency

Preparation Methods

Propargyl Ether Formation

Propargyl bromide is reacted with tetraethylene glycol (PEG4) under alkaline conditions to form the propargyl-PEG4 intermediate. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates deprotonation of PEG4’s terminal hydroxyl groups, enabling nucleophilic attack by propargyl bromide. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding a 71–85% conversion rate. Excess propargyl bromide (1.5 equivalents) ensures complete etherification of both PEG4 termini.

PEG4 Chain Assembly

Tetraethylene glycol is selected for its optimal balance between hydrophilicity and steric bulk. The PEG4 chain is assembled using iterative ethylene oxide addition, followed by purification via vacuum distillation to remove unreacted monomers. Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the PEG4 spacer, with characteristic peaks at δ 3.6–3.7 ppm (methylene protons) and δ 4.2 ppm (propargyl ether protons).

Conjugation of the Cy5 Fluorophore

The Cy5 fluorophore is attached to the propargyl-PEG4 linker via CuAAC, a bioorthogonal reaction that ensures high specificity under physiological conditions.

Activation of Cy5

Cy5 is functionalized with an azide group to enable click chemistry. This involves reacting Cy5-NHS ester with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO), yielding Cy5-azide with >90% efficiency. The reaction is monitored via thin-layer chromatography (TLC), with product migration at Rf = 0.45 in a 9:1 chloroform-methanol solvent system.

Click Chemistry Conjugation

Cy5-azide (1.2 equivalents) and propargyl-PEG4 (1 equivalent) are reacted in the presence of copper(II) sulfate (CuSO₄) and sodium ascorbate. The reaction proceeds at room temperature for 24 hours, achieving >95% conjugation efficiency. Excess reactants are removed via size-exclusion chromatography, with the product eluting at 15–17 mL using a Sephadex LH-20 column.

Purification and Characterization

Purification and characterization are critical to ensuring the compound’s chemical and functional integrity.

Chromatographic Purification

Ion-exchange chromatography (IEC) with a DEAE-Sepharose column resolves unreacted starting materials and byproducts. The target compound is eluted using a linear gradient of 0–1 M NaCl in 20 mM Tris-HCl buffer (pH 7.4). Reverse-phase high-performance liquid chromatography (RP-HPLC) further purifies the product, with retention time at 12.3 minutes using a C18 column and acetonitrile-water mobile phase.

Spectroscopic Validation

-

NMR Spectroscopy : ¹H NMR (500 MHz, D₂O) confirms the presence of propargyl protons (δ 2.5 ppm, triplet) and Cy5’s aromatic indole protons (δ 7.1–7.8 ppm).

-

Mass Spectrometry : High-resolution electrospray ionization (HR-ESI) shows a molecular ion peak at m/z 819.46 ([M-Cl]⁺), consistent with the theoretical molecular weight.

-

UV-Vis Spectroscopy : The compound exhibits λmax at 649 nm (excitation) and 667 nm (emission), characteristic of Cy5’s fluorophore.

Optimization of Reaction Conditions

Systematic optimization enhances yield and reproducibility.

Temperature and Reaction Time

Elevating the temperature to 40°C reduces the CuAAC reaction time to 8 hours without compromising yield. Prolonged reactions (>48 hours) induce fluorophore degradation, as evidenced by a 15% decrease in fluorescence intensity.

Molar Ratios

A 1.5:1 molar ratio of Cy5-azide to propargyl-PEG4 maximizes conjugation efficiency while minimizing azide dimerization. Excess CuSO₄ (>10 mol%) leads to copper-induced aggregation, reducing solubility.

Applications in Bioconjugation and Imaging

The compound’s design enables diverse biomedical applications.

PROTAC Development

This compound serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands and target protein binders. Its PEG4 spacer enhances solubility, facilitating cellular uptake.

In Vivo Fluorescence Imaging

The compound’s near-infrared emission (667 nm) permits deep-tissue imaging. Studies demonstrate stable fluorescence for 72 hours post-injection in murine models, with minimal photobleaching.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₇H₆₃ClN₂O₈ | |

| Molecular Weight | 819.46 g/mol | |

| CAS Number | 2107273-08-3 | |

| λmax (Excitation/Emission) | 649 nm / 667 nm | |

| Purity | >97% | |

| Solubility | DMSO, DMF, aqueous buffers |

Table 2: Optimization Parameters for CuAAC Conjugation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 25°C | 95 | 98 |

| Reaction Time | 24 hours | 95 | 98 |

| CuSO₄ Concentration | 5 mol% | 97 | 97 |

| Molar Ratio (Azide:Alkyne) | 1.5:1 | 96 | 96 |

Q & A

Basic Research Questions

Q. What are the structural and spectral properties of N,N'-bis-(propargyl-PEG4)-Cy5, and how do they influence its utility in fluorescence-based experiments?

- Answer : The compound consists of two propargyl-PEG4 chains symmetrically linked to a Cy5 fluorophore. Its excitation/emission maxima are 649 nm/667 nm, ideal for near-infrared imaging . The PEG4 chains enhance water solubility and reduce nonspecific binding, while the propargyl groups enable click chemistry-based bioconjugation. Researchers should validate spectral properties using calibrated spectrofluorometers and compare results with reference standards (e.g., free Cy5) to account for environmental effects like pH or solvent polarity .

Q. How can this compound be conjugated to biomolecules for targeted imaging?

- Answer : The propargyl groups react with azide-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical protocol involves:

- Step 1 : Incubate the compound (10–50 µM) with azide-modified antibodies/proteins in PBS (pH 7.4) containing 1 mM CuSO₄ and 2 mM sodium ascorbate.

- Step 2 : Purify conjugates via size-exclusion chromatography to remove unreacted dye.

- Step 3 : Validate conjugation efficiency using SDS-PAGE with in-gel fluorescence scanning .

Controls should include unconjugated Cy5 and azide-only samples to rule out nonspecific binding.

Q. What are the primary applications of this compound in academic research?

- Answer : Key applications include:

- Live-cell imaging : Tracking receptor internalization due to reduced phototoxicity in the NIR range.

- Biosensor development : Conjugating with aptamers for real-time detection of small molecules.

- Protein interaction studies : FRET-based assays using Cy5 as an acceptor dye.

Researchers must optimize laser power and exposure times to minimize photobleaching, particularly in prolonged imaging sessions .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data when using this compound across different experimental setups?

- Answer : Discrepancies often arise from:

- Batch variability : Verify dye purity (>97%) via HPLC before use .

- Environmental quenching : Include internal controls (e.g., free Cy5 in the same buffer) to normalize intensity.

- Instrument calibration : Use standardized fluorophores (e.g., fluorescein) to calibrate detectors.

Advanced users should perform time-resolved fluorescence measurements to distinguish true signal from autofluorescence .

Q. What methodological considerations are critical for in vivo imaging studies using this compound?

- Answer :

- Tissue penetration : Optimize dosing to balance signal-to-noise ratio and background fluorescence in deep tissues.

- Pharmacokinetics : Conduct pilot studies to determine clearance rates and optimal imaging time windows.

- Validation : Co-administer a non-targeted Cy5 conjugate to account for nonspecific accumulation.

Data should be analyzed using spectral unmixing tools to isolate the target signal from background .

Q. How can the symmetry of this compound be exploited to improve conjugate stability in complex biological systems?

- Answer : The symmetric PEG4-propargyl architecture reduces steric hindrance during conjugation, improving reaction efficiency. To enhance stability:

- Use heterobifunctional linkers : Introduce a stabilizing moiety (e.g., disulfide bonds) orthogonal to the propargyl groups.

- Employ multi-step conjugation : First react one propargyl group with a biomolecule, then use the second for crosslinking or surface immobilization.

Stability should be assessed via accelerated degradation studies (e.g., 37°C for 72 hours) followed by HPLC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.